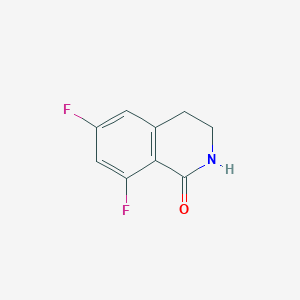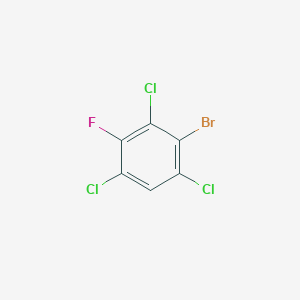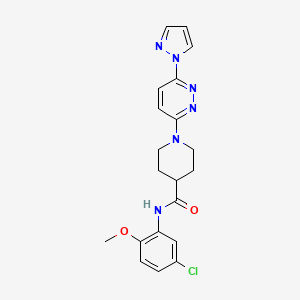![molecular formula C12H9F2N3O2S B3009511 6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448057-68-8](/img/structure/B3009511.png)
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonated tetrahydropyridine derivatives, which are structurally related to the compound of interest, has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives . Additionally, a method for synthesizing diverse 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives, which share a pyrimidine core with the compound , has been developed using a domino reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil . This process includes a Knoevenagel condensation, Michael addition, and cyclization cascade, facilitated by triethylamine in refluxing ethanol.
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been elucidated through various techniques. For instance, the structure of certain uracil derivatives was confirmed by X-ray determination . Similarly, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with density functional theory calculations, has been employed to determine the equilibrium geometry and vibrational wave numbers of a chemotherapeutic pyrimidine derivative . These studies provide insights into the molecular structure and stability of pyrimidine compounds, which are relevant to the analysis of the target compound.
Chemical Reactions Analysis
The reactivity of polyfluoroalkyl sulfones in the synthesis of uracil derivatives has been explored, revealing that these compounds can undergo various transformations, such as acidification, alkylation, and amination, leading to different pyrimidine derivatives . The reactivity of chlorine atoms in dichloropyrimidines with different substituents has also been studied, showing variable substitution patterns . These findings suggest that the compound of interest may also exhibit diverse reactivity under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been investigated through computational and experimental methods. Nonlinear optical behavior, charge delocalization, and hyperconjugative interactions have been analyzed using natural bond orbital (NBO) analysis . The molecular electrostatic potential (MEP) analysis has indicated the distribution of negative and positive charges across different functional groups within the molecule . These properties are crucial for understanding the behavior of the compound under study in various environments and potential applications.
Biological Study
A biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has shown that these compounds can act as potent and selective serotonin 5-HT6 receptor antagonists . The binding affinity and functional cellular responses to serotonin have been evaluated, demonstrating the potential therapeutic applications of pyrimidine derivatives in the treatment of conditions related to serotonin receptors . This suggests that the compound of interest may also have biological activity worth exploring.
科学的研究の応用
Synthesis and Chemical Modifications
- Compounds containing pyrrolo[3,4-d]pyrimidine, including those similar to the specified chemical, have been explored for their synthesis and chemical modifications. For instance, the synthesis of sulfonamides with pyrrolo[2,3-d]pyrimidines and their antifungal activities were investigated, demonstrating notable antifungal properties compared to standard fungicides (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002). Furthermore, the modification of pyrrolo[2,3-d]pyrimidines through C-H borylation followed by cross-coupling or other transformations, to synthesize biologically relevant derivatives, has been documented (Klečka, Slavětínská, & Hocek, 2015).
Antitumor and Antibacterial Applications
- Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, serving as antitumor and antibacterial agents. These compounds displayed potency against various microbial and cancerous cell lines, indicating their potential in medical applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Crystal Structures and Molecular Interactions
- The crystal structures of certain pyrimidine derivatives, including aminopyrimidine sulfonates and carboxylates, have been studied to understand their molecular interactions. These studies provide insights into the molecular configurations and interactions of pyrimidine derivatives, which are crucial for drug design and other applications (Balasubramani, Muthiah, & Lynch, 2007).
Novel Syntheses and Derivatives
- Research has focused on novel syntheses and derivatives of pyrrolo[3,4-d]pyrimidines for various applications. This includes the development of new tricyclic ring systems, which are of biological interest due to their potential in pharmaceutical applications (Lauria et al., 2000).
Antimalarial and Herbicidal Properties
- Certain pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimalarial properties. This research contributes to the development of new treatments for malaria (Colbry, Elslager, & Werbel, 1984). Additionally, pyrimidine derivatives have been investigated for their potential as herbicidal sulfonylureas, indicating their utility in agricultural applications (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antiviral Activity
- The synthesis of heterocyclic sulfonamides, including pyrimidines, and their antiviral activity have been explored. These compounds have demonstrated potential as treatments for viral infections (Solomyannyi et al., 2019).
作用機序
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological applications . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the targets could be any of these depending on the specific modifications and substitutions on the pyrimidine scaffold.
Biochemical Pathways
Given the wide range of activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
It is mentioned that synthetic methodologies have been developed that serve molecules with improved druglikeness and adme-tox properties . Therefore, it can be inferred that the compound has been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure effective bioavailability.
Result of Action
Given the wide range of activities associated with pyrimidine derivatives , the effects could include modulation of cell growth and proliferation, inhibition of inflammatory responses, modulation of immune responses, and alteration of various metabolic processes.
特性
IUPAC Name |
6-(2,6-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQYQWKWJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)
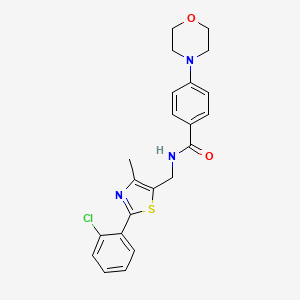
![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)
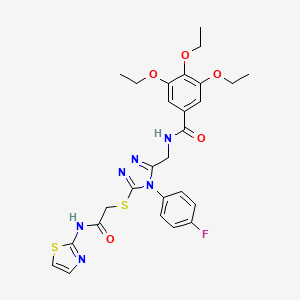
![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
